![molecular formula C36H12F63O4P B590017 Tris[2-(perfluorodecyl)ethyl] Phosphate CAS No. 106554-16-9](/img/structure/B590017.png)

Tris[2-(perfluorodecyl)ethyl] Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

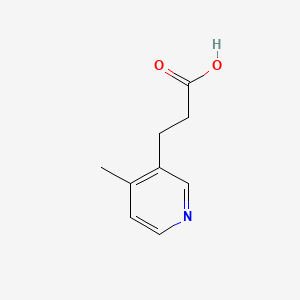

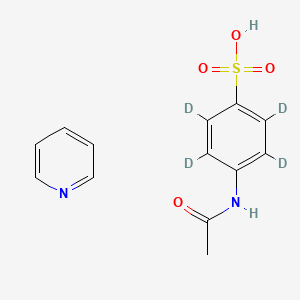

Tris[2-(perfluorodecyl)ethyl] Phosphate is a chemical compound with the molecular formula C36H12F63O4P . It is a main product of BOC Sciences .

Physical And Chemical Properties Analysis

Tris[2-(perfluorodecyl)ethyl] Phosphate has a molecular weight of 1736.35 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

High-Voltage Lithium Ion Batteries Enhancement Tris[2-(perfluorodecyl)ethyl] phosphate and related compounds have been utilized to improve the performance of high-voltage lithium-ion batteries. In particular, tris(2-(thiophen-2-yl) ethyl) phosphate has been designed and synthesized as a functional electrolyte additive. It has been shown to synergistically enhance both electronic and ionic conductivities of the cathode electrolyte interphase, optimizing the performance of lithium-ion batteries with high-voltage LiCoO2 cathodes. This improvement is attributed to the compound's ability to increase the thermal stability of the LiCoO2, deactivating catalytic and oxidative sites, and enhancing interfacial lithium ion conductivities (Liang et al., 2019).

Flame Retardancy in UV-Curable Coatings Compounds similar to tris[2-(perfluorodecyl)ethyl] phosphate, such as tris[2-methacryloyloxy ethyl] phosphate, have been synthesized and applied in the development of flame retardant monomers for UV-curable coating systems. These synthesized monomers were characterized and shown to significantly enhance the flame retardancy of cured films, with improvements dependent on the phosphorous content and the methacrylate groups in the monomer. This application demonstrates the compound's potential in enhancing the safety and performance of materials in various industrial applications (Jang & Jeong, 2008).

Separation and Analysis Techniques Tris[2-(perfluorodecyl)ethyl] phosphate and its analogs have found applications in analytical chemistry as extractants for the separation of specific metal ions from complex mixtures. For example, tris(2-ethylhexyl)phosphate has been proposed as an effective extractant for scandium(III) and yttrium(III) from salicylate media, demonstrating the compound's utility in the precise separation and analysis of these elements (Chhatre & Shinde, 1998). Similarly, it has been used for the analytical separation of titanium(IV), zirconium(IV), and hafnium(IV), highlighting its role in selective separation techniques (Gaudh & Shinde, 1995).

Environmental and Health Studies Research has been conducted to understand the environmental presence and potential health effects of phosphate flame retardants and plasticizers, including compounds similar to tris[2-(perfluorodecyl)ethyl] phosphate. These studies have identified the widespread occurrence of such compounds in indoor environments and their potential for bioaccumulation and toxicity, underscoring the importance of monitoring and regulating the use of these chemicals to safeguard human health and the environment (Van den Eede et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H12F63O4P/c37-7(38,10(43,44)13(49,50)16(55,56)19(61,62)22(67,68)25(73,74)28(79,80)31(85,86)34(91,92)93)1-4-101-104(100,102-5-2-8(39,40)11(45,46)14(51,52)17(57,58)20(63,64)23(69,70)26(75,76)29(81,82)32(87,88)35(94,95)96)103-6-3-9(41,42)12(47,48)15(53,54)18(59,60)21(65,66)24(71,72)27(77,78)30(83,84)33(89,90)36(97,98)99/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJWUCHKFPHEOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H12F63O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858544 |

Source

|

| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1736.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[2-(perfluorodecyl)ethyl] Phosphate | |

CAS RN |

106554-16-9 |

Source

|

| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Methoxyphenoxy)ethyl]benzoylamine](/img/no-structure.png)

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)